2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the arylation of azoles with halopyridines followed by reduction, as described in the synthesis of 3- and 4-(1H-azol-1-yl)piperidines . Additionally, the synthesis of triazolo[4,3-a]pyridin-3(2H)-one derivatives via microwave irradiation has been reported, which suggests that similar methods could potentially be applied to the synthesis of the compound . The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation also provides insight into possible synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, single crystal X-ray diffraction, and DFT calculations . These methods are crucial for confirming the structure of synthesized compounds and understanding their electronic properties, which can be related to their biological activities.
Chemical Reactions Analysis
The chemical reactivity of similar heterocyclic compounds includes various cyclization reactions, nucleophilic substitutions, and the formation of different derivatives through reactions with reagents like carbon disulfide, hydrazine hydrate, and phosphorus oxychloride . These reactions are indicative of the potential transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For instance, the presence of a piperidine ring can affect the basicity and solubility of the compound . The antimicrobial activity of some novel triazine derivatives containing a piperidine moiety suggests that the compound may also exhibit similar properties . Additionally, the synthesis of triazolo-pyridazine derivatives and their evaluation as anti-diabetic drugs indicate the potential pharmacological relevance of such structures .
特性
IUPAC Name |
2-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-15-19(12)10-13(21)17-7-3-11(4-8-17)18-9-6-14-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGKFDYKYFNVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。